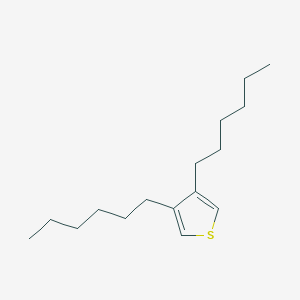

3,4-Dihexylthiophene

Vue d'ensemble

Description

3,4-Dihexylthiophene: is an organic compound with the molecular formula C16H28S . It is a derivative of thiophene, where two hexyl groups are attached to the 3 and 4 positions of the thiophene ring. This compound is known for its applications in the field of organic electronics, particularly in the synthesis of donor-acceptor copolymers and low-band gap polymers for use in organic photovoltaic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dihexylthiophene can be synthesized through various methods. One common method involves the palladium-catalyzed oxidative polymerization of thiophene derivatives. This process uses palladium (II) acetate as a catalyst in combination with copper (II) acetate and trifluoroacetic acid under an oxygen atmosphere .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of donor-acceptor copolymers and low-band gap polymers. These materials are used in organic photovoltaic applications, enhancing the thermal stability of polythiophene: fullerene solar cells .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dihexylthiophene undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Palladium (II) acetate, copper (II) acetate, trifluoroacetic acid, and oxygen atmosphere.

Reduction: Common reducing agents include hydrogen gas and metal catalysts.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: The major products formed are often polymers with enhanced thermal stability.

Reduction: The major products formed are typically reduced forms of the original compound.

Substitution: The major products formed depend on the substituents used in the reaction.

Applications De Recherche Scientifique

Overview

3,4-Dihexylthiophene is an organic compound with the molecular formula . It is a derivative of thiophene characterized by the presence of two hexyl groups at the 3 and 4 positions of the thiophene ring. This unique substitution pattern imparts distinct electronic properties, making it particularly valuable in various scientific research applications, especially in organic electronics and materials science.

Organic Electronics

This compound is primarily utilized in the field of organic electronics. Its applications include:

- Donor-Acceptor Copolymers : It serves as a building block for synthesizing donor-acceptor copolymers which are essential in organic photovoltaic devices. The compound enhances charge transport properties and overall efficiency in solar cells.

- Low-Band Gap Polymers : The compound is instrumental in developing low-band gap polymers that can absorb a broader spectrum of sunlight, thus improving the performance of organic solar cells.

Biochemical Applications

While its biological applications are less common, this compound has shown potential in:

- Cellular Uptake and Imaging : The compound has been used as a fluorescent probe for live-cell imaging due to its ability to cross cellular membranes efficiently without toxicity. This property allows it to label intracellular proteins selectively, facilitating studies on cellular processes through fluorescence microscopy .

Material Science

In material science, this compound's unique properties make it suitable for:

- Thermal Stability Enhancements : It has been shown to enhance the thermal stability of polythiophene: fullerene solar cells, which can significantly impact their efficiency and longevity.

Case Studies

-

Organic Photovoltaic Devices :

- In a study focusing on enhancing the efficiency of organic photovoltaic devices, researchers incorporated this compound into donor-acceptor copolymers. The resulting devices exhibited improved power conversion efficiencies due to enhanced charge transport properties and stability under operational conditions.

-

Fluorescent Probes in Live Cell Imaging :

- A study demonstrated the use of this compound as a fluorescent probe for live-cell imaging. The compound's ability to label proteins within cells without inducing toxicity allowed researchers to visualize cellular processes in real-time.

Mécanisme D'action

The mechanism of action of 3,4-Dihexylthiophene involves its ability to participate in oxidative polymerization reactions. The palladium-catalyzed oxidative polymerization process allows the formation of polymers with enhanced thermal stability. This process involves the formation of C-C bonds through the oxidative coupling of thiophene derivatives .

Comparaison Avec Des Composés Similaires

- 3-Hexylthiophene

- 1,4-Didodecyl-2,5-diiodobenzene

- 3,3′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene

- 2,5-Dibromo-3-hexylthiophene

- 2,1,3-Benzothiadiazole

- 4,7-Dibromobenzo [c]-1,2,5-thiadiazole

- 3-Octylthiophene

- 3,4-Propylenedioxythiophene

- Poly (3-hexylthiophene-2,5-diyl)

Uniqueness: 3,4-Dihexylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of low-band gap polymers and donor-acceptor copolymers for organic photovoltaic applications .

Activité Biologique

3,4-Dihexylthiophene (C16H28S), a member of the thiophene family, has garnered attention in recent years due to its unique properties and potential applications in various fields, particularly in organic electronics and biomedicine. This article explores the biological activity of this compound, detailing its synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with two hexyl groups at the 3 and 4 positions. This substitution enhances its solubility and stability compared to other thiophenes. The compound exhibits properties such as:

- High thermal stability : Essential for applications in organic photovoltaics.

- Fluorescence : Useful for biological imaging applications.

Synthesis

The synthesis of this compound typically involves methods such as:

- Stille Coupling : A common method for creating thiophene derivatives.

- Grignard Reactions : Employed to introduce alkyl substituents.

These synthetic approaches allow for the production of high-purity compounds suitable for biological studies.

Cellular Uptake and Imaging

Research indicates that thiophene derivatives, including this compound, can cross cellular membranes efficiently. They have been utilized as fluorescent probes due to their ability to stain live cells without toxicity. For instance:

- Fluorescent labeling : this compound has been shown to selectively label intracellular proteins, facilitating the study of cellular processes through fluorescence microscopy .

Anticancer Activity

Some studies suggest that thiophene derivatives may exhibit anticancer properties. For example:

- In vitro studies : Compounds related to this compound have demonstrated the ability to inhibit tumor cell growth by inducing apoptosis . This is particularly relevant for developing targeted cancer therapies.

Biocompatibility

The biocompatibility of this compound is critical for its application in biomedical fields. Research has shown that:

- Low cytotoxicity : The compound exhibits low toxicity levels in various cell lines, making it a candidate for drug delivery systems .

- Biodegradability : Its degradation products are non-toxic, further supporting its use in biological applications .

Case Studies

- Fluorescent Imaging in Live Cells :

- Anticancer Efficacy :

Research Findings

Propriétés

IUPAC Name |

3,4-dihexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28S/c1-3-5-7-9-11-15-13-17-14-16(15)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRIIAIZQBBXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CSC=C1CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571972 | |

| Record name | 3,4-Dihexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122107-04-4 | |

| Record name | 3,4-Dihexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3,4-dihexylthiophene in organic solar cell research?

A1: this compound is frequently used as a building block in conjugated polymers for organic solar cells. For example, it's a monomer in poly(3-hexylthiophene) (P3HT), a popular material for the active layer in bulk heterojunction solar cells. The research paper titled "Novel porphyrins for DSSC and BHJ solar Cells" [] highlights the use of this compound as a bridging unit in porphyrin-based small molecules for both bulk heterojunction solar cells (BHJSC) and dye-sensitized solar cells (DSSCs).

Q2: How does the inclusion of this compound units affect the properties of polythiophene-based materials?

A2: The incorporation of this compound units can significantly impact the morphology and thermal stability of polythiophene-based materials. The paper "Enhancing the thermal stability of polythiophene:fullerene solar cells by decreasing effective polymer regioregularity" [] demonstrates that introducing this compound into poly(3-hexylthiophene) can decrease the effective regioregularity of the polymer. This, in turn, leads to a more thermally stable interpenetrating network with PCBM (a common fullerene derivative used in organic solar cells) without significantly compromising electronic properties.

Q3: Can this compound be utilized in the controlled synthesis of nanomaterials for optoelectronic applications?

A3: Yes, research suggests that this compound plays a crucial role in the controlled synthesis of semiconducting nanoparticles. The paper "Synchronous Preparation of Length-Controllable 1D Nanoparticles via Crystallization-Driven In Situ Nanoparticlization of Conjugated Polymers" [] describes a novel method to prepare length-controlled, one-dimensional nanoparticles using this compound. The study highlights the compound's use in block copolymerization with polythiophene, resulting in nanoparticles with precisely controlled lengths due to the formation of a highly solubilizing shell around a crystalline polythiophene core.

Q4: How does this compound contribute to the performance of organic field-effect transistors (OFETs)?

A4: this compound is a key component in polymers designed for OFET applications. The research presented in "Synthesis of Thiophene-Based π-Conjugated Polymers Containing Oxadiazole or Thiadiazole Moieties and Their Application to Organic Photovoltaics" [] explores the synthesis and properties of polymers incorporating this compound, thiophene, and either oxadiazole or thiadiazole units. These polymers demonstrated promising field-effect transistor (FET) mobilities, highlighting the potential of this compound-containing polymers for organic electronics.

Q5: What is the impact of chain length on the properties of oligomers containing this compound?

A5: The length of oligomers incorporating this compound significantly influences their electronic and electrochemical properties. The paper "SYNTHESIS AND CHARACTERIZATION OF THE ELECTRONIC AND ELECTROCHEMICAL PROPERTIES OF THIENYLENEVINYLENE OLIGOMERS WITH MULTINANOMETER DIMENSIONS" [] examines thienylenevinylene oligomers based on this compound with chain lengths approaching 100 Å. The study reveals that increasing the chain length narrows the HOMO-LUMO gap and band gap, influences redox potentials, and impacts the number of accessible redox states.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.